molecular formula C7H6F3NO B3432293 O-[3-(trifluoromethyl)phenyl]hydroxylamine CAS No. 99907-98-9

O-[3-(trifluoromethyl)phenyl]hydroxylamine

Cat. No.: B3432293
CAS No.: 99907-98-9
M. Wt: 177.12 g/mol
InChI Key: GJXWOKYFWORCHY-UHFFFAOYSA-N
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Description

O-[3-(trifluoromethyl)phenyl]hydroxylamine is an organic compound with the molecular formula C7H6F3NO and a molecular weight of 177.12 g/mol It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

O-[3-(trifluoromethyl)phenyl]hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 3-(trifluoromethyl)nitrobenzene with reducing agents such as iron powder or tin(II) chloride in the presence of hydrochloric acid. This reduction process converts the nitro group to a hydroxylamine group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction reactions under controlled conditions to ensure high yield and purity. The choice of reducing agent and reaction conditions can vary depending on the desired scale and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

O-[3-(trifluoromethyl)phenyl]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-[3-(trifluoromethyl)phenyl]hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-[3-(trifluoromethyl)phenyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • O-[4-(trifluoromethyl)phenyl]hydroxylamine
  • O-[2-(trifluoromethyl)phenyl]hydroxylamine
  • O-[3-(trifluoromethyl)phenyl]hydrazine

Uniqueness

O-[3-(trifluoromethyl)phenyl]hydroxylamine is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .

Properties

IUPAC Name

O-[3-(trifluoromethyl)phenyl]hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)5-2-1-3-6(4-5)12-11/h1-4H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXWOKYFWORCHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)ON)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99907-98-9
Record name O-[3-(trifluoromethyl)phenyl]hydroxylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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